Cas no 223560-62-1 (N-(2-phenylethyl)sulfamoyl chloride)

N-(2-phenylethyl)sulfamoyl chloride 化学的及び物理的性質
名前と識別子
-
- Sulfamoyl chloride, (2-phenylethyl)-
- N-(2-phenylethyl)sulfamoyl chloride
- EN300-1448588
- DTXSID10624251
- N-(2-PHENYLETHYL)SULFAMOYLCHLORIDE
- AKOS006335122
- SCHEMBL3367299
- (2-Phenylethyl)sulfamyl chloride
- 223560-62-1
-
- インチ: InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChIKey: UABVLYIRSSTLNA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCNS(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 219.0122
- どういたいしつりょう: 219.0120774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 54.6Ų
じっけんとくせい
- PSA: 46.17
N-(2-phenylethyl)sulfamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448588-50mg |
N-(2-phenylethyl)sulfamoyl chloride |
223560-62-1 | 95.0% | 50mg |
$229.0 | 2023-09-29 | |
Enamine | EN300-1448588-5.0g |
N-(2-phenylethyl)sulfamoyl chloride |
223560-62-1 | 95% | 5g |
$2858.0 | 2023-06-06 | |
Aaron | AR007PEE-5g |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 5g |
$3955.00 | 2023-12-14 | |
Enamine | EN300-1448588-0.5g |
N-(2-phenylethyl)sulfamoyl chloride |
223560-62-1 | 95% | 0.5g |
$768.0 | 2023-06-06 | |
Enamine | EN300-1448588-10.0g |
N-(2-phenylethyl)sulfamoyl chloride |
223560-62-1 | 95% | 10g |
$4236.0 | 2023-06-06 | |
Aaron | AR007PEE-50mg |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 50mg |
$340.00 | 2025-01-23 | |
1PlusChem | 1P007P62-50mg |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 50mg |
$329.00 | 2025-02-22 | |
1PlusChem | 1P007P62-100mg |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 100mg |
$479.00 | 2025-02-22 | |
A2B Chem LLC | AD58410-250mg |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 250mg |
$548.00 | 2024-04-20 | |
1PlusChem | 1P007P62-1g |
Sulfamoyl chloride, (2-phenylethyl)- |
223560-62-1 | 95% | 1g |
$1275.00 | 2025-02-22 |
N-(2-phenylethyl)sulfamoyl chloride 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
N-(2-phenylethyl)sulfamoyl chlorideに関する追加情報
Recent Advances in the Application of N-(2-phenylethyl)sulfamoyl chloride (CAS: 223560-62-1) in Chemical Biology and Pharmaceutical Research
N-(2-phenylethyl)sulfamoyl chloride (CAS: 223560-62-1) has emerged as a critical reagent in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a sulfamoylating agent, enabling the modification of various biomolecules, including proteins, peptides, and small-molecule scaffolds. This research brief synthesizes the latest findings on the synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and targeted drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of N-(2-phenylethyl)sulfamoyl chloride in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The compound's unique ability to introduce sulfamoyl groups into bioactive molecules has been leveraged to enhance binding affinity and selectivity, particularly in enzyme inhibition. Researchers reported a 40% improvement in inhibitory activity compared to traditional sulfonyl chloride derivatives, underscoring its potential in designing next-generation therapeutics.
In the realm of chemical biology, a groundbreaking application was reported in Nature Chemical Biology (2024), where N-(2-phenylethyl)sulfamoyl chloride was used to develop activity-based probes for studying sulfotransferase enzymes. The compound's structural features, including the phenylethyl moiety, were found to confer improved membrane permeability and target engagement in cellular assays. This advancement opens new avenues for understanding sulfotransferase-mediated metabolic pathways and their implications in disease states.
Recent synthetic methodology developments have also expanded the utility of this reagent. A 2024 Organic Letters publication detailed a novel one-pot protocol for the preparation of N-(2-phenylethyl)sulfamoyl chloride from commercially available precursors, achieving 85% yield with excellent purity. This streamlined synthesis addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. The improved synthetic route has been particularly valuable in combinatorial chemistry approaches for library generation.
From a safety and handling perspective, new stability studies (2023, Chemical Research in Toxicology) have characterized the decomposition pathways of N-(2-phenylethyl)sulfamoyl chloride under various storage conditions. These findings have led to optimized handling protocols that minimize degradation while maintaining reactivity, an important consideration for its use in high-throughput screening environments. The studies also identified novel stabilizers that extend the compound's shelf-life by 300% under refrigerated conditions.
Looking forward, the unique properties of N-(2-phenylethyl)sulfamoyl chloride position it as a key building block in emerging areas such as PROTAC (Proteolysis Targeting Chimera) development and covalent drug discovery. Its ability to serve as both a linker and reactive warhead in bifunctional molecules has attracted significant interest from pharmaceutical companies, with several patent applications filed in 2024 for novel applications in targeted protein degradation platforms.
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